![molecular formula C22H33N3O2 B3810480 1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B3810480.png)
1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide
Descripción general
Descripción
1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide, also known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of tumor cells.
Mecanismo De Acción
1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide inhibits the activity of EGFR tyrosine kinase, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, 1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide blocks the downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling proteins, including AKT and ERK. In addition, 1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide is its specificity for EGFR tyrosine kinase, which makes it a promising anti-cancer agent with minimal off-target effects. However, 1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide has a relatively short half-life and low bioavailability, which limits its effectiveness as a therapeutic agent. In addition, it has been shown to have variable efficacy in different types of cancer cells, which may limit its clinical utility.
Direcciones Futuras
For research on 1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide include the development of more potent and selective EGFR inhibitors, as well as the identification of biomarkers that can predict patient response to treatment. In addition, further studies are needed to investigate the optimal dosing and combination strategies for 1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide in different types of cancer. Finally, the development of novel drug delivery systems may improve the bioavailability and efficacy of 1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In addition, 1-(cyclohexylmethyl)-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-6-oxo-N-(4-pyridin-2-ylbutyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c26-21-13-12-19(17-25(21)16-18-8-2-1-3-9-18)22(27)24-15-7-5-11-20-10-4-6-14-23-20/h4,6,10,14,18-19H,1-3,5,7-9,11-13,15-17H2,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITRWUCAGHUMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCCCCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.